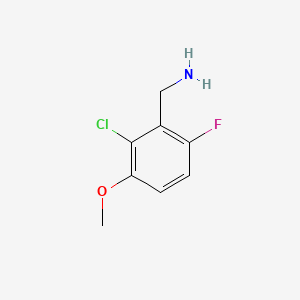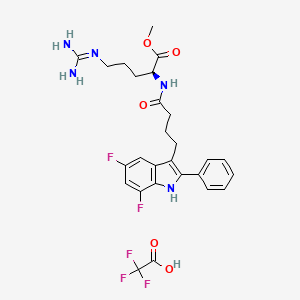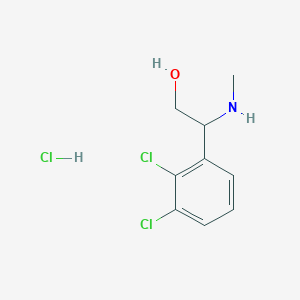
1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone is an intricate chemical entity known for its hybrid structure, combining the elements of a tetrazole ring, a piperazine moiety, and a thiophene group. This compound's design is rooted in medicinal chemistry, where such a combination aims to enhance biological activity and target specificity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone typically involves multi-step organic reactions. One common route starts with the formation of the tetrazole ring, followed by the attachment of the piperazine and finally the integration of the thiophene group. Precise reaction conditions, such as temperature control, pH adjustment, and specific catalysts, are crucial for ensuring high yield and purity.
Industrial Production Methods: For large-scale production, optimizing each step to minimize waste and improve efficiency is key. This often involves using continuous flow reactors and solid-supported reagents to streamline the process. The industrial synthesis might also employ green chemistry principles to reduce environmental impact, such as using less hazardous solvents or recyclable catalysts.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes:
Oxidation: This compound can undergo oxidative reactions, especially at the thiophene and piperazine moieties, leading to the formation of sulfoxides or N-oxides.
Reduction: Reduction reactions typically target the tetrazole ring, converting it into a less aromatic but still biologically active form.
Substitution: Both nucleophilic and electrophilic substitution reactions are common, often modifying the aromatic rings or the piperazine to tailor the compound’s properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogenated reagents like bromine or chlorine in the presence of catalysts such as Lewis acids.
Major Products: The major products from these reactions vary, but generally include modified versions of the parent compound with altered functional groups, impacting their biological activity and solubility.
Wissenschaftliche Forschungsanwendungen
1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone finds a broad spectrum of applications:
Chemistry: Used as a building block for synthesizing more complex molecules in organic synthesis.
Biology: Its structure allows it to act as a ligand in biochemical assays, helping in the study of enzyme-substrate interactions.
Medicine: Due to its potential pharmacological properties, it's investigated for use in various therapeutic areas, including anti-inflammatory and antimicrobial agents.
Industry: Employed in the development of novel materials with specific electronic or optical properties due to its unique structural motifs.
Wirkmechanismus
The compound’s mechanism of action largely depends on its ability to interact with specific molecular targets:
Molecular Targets: Often, it targets enzymes or receptors associated with inflammation or microbial activity.
Pathways Involved: It can modulate signaling pathways by inhibiting key enzymes or blocking receptor sites, leading to reduced activity of pro-inflammatory agents or microbial growth.
Vergleich Mit ähnlichen Verbindungen
1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone stands out due to its unique combination of functional groups. Similar compounds might include:
1-(4-(1H-tetrazol-5-yl)piperazin-1-yl)-2-phenylethanone: Lacks the fluorinated phenyl group, potentially altering its activity profile.
2-(1H-tetrazol-5-yl)-1-(thiophen-2-yl)ethanone: Missing the piperazine moiety, affecting its binding affinity and specificity.
Its uniqueness comes from the incorporation of both the tetrazole and thiophene rings, along with the difluorophenyl group, which together impart distinct physicochemical and biological properties.
Conclusion
This compound is a testament to the ingenuity of medicinal chemistry, showcasing how strategic design can lead to molecules with diverse and potent applications. Its complex structure and versatile reactivity make it a valuable tool in both research and industry, offering numerous pathways for innovation and discovery.
Eigenschaften
IUPAC Name |
1-[4-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2-thiophen-2-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N6OS/c19-15-4-3-13(10-16(15)20)26-17(21-22-23-26)12-24-5-7-25(8-6-24)18(27)11-14-2-1-9-28-14/h1-4,9-10H,5-8,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URWIXDAKRIUCOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC(=C(C=C3)F)F)C(=O)CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-oxo-3-{4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidin]-1'-yl}propyl)prop-2-enamide](/img/structure/B2519174.png)


![1-[(Piperidin-2-yl)methyl]pyrrolidin-2-one dihydrochloride](/img/structure/B2519182.png)


![5-bromo-2-ethoxy-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2519187.png)
![N-[(1-benzylpiperidin-4-yl)methyl]-N'-(3-chloro-4-fluorophenyl)ethanediamide](/img/structure/B2519188.png)
![2-((6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2519189.png)
![2-({4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2519190.png)
![N-[(4-chlorophenyl)methyl]-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide](/img/structure/B2519191.png)

